2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich bicyclic heterocyclic compound characterized by a fused triazole and pyridine ring system.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)10-11(8)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYGAMMRUUNCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292147 | |
| Record name | 2,6-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-25-3 | |
| Record name | 2,6-Dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl(1,2,4)triazolo(1,5-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and environmentally friendly oxidizers is preferred to ensure high yields and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been identified as a potential inhibitor of AXL receptor tyrosine kinase, which is implicated in various cancers including breast, lung, and gastric cancers. Inhibition of AXL can lead to reduced tumor proliferation and metastasis. A study demonstrated that certain derivatives of triazolo[1,5-a]pyridine exhibited significant anticancer properties through the modulation of this pathway .
1.2 Inflammation and Immune Response
Recent research highlighted the efficacy of 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives as RORγt inverse agonists. These compounds showed promising results in reducing IL-17A production in cytokine expression models, indicating potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis. Specifically, one derivative demonstrated a dose-dependent inhibition of IL-17A production in animal models .
Synthesis Techniques
2.1 Microwave-Mediated Synthesis
A notable advancement in synthesizing this compound is the development of a microwave-mediated method that is catalyst-free and eco-friendly. This method yielded high purity and efficiency (up to 83%) in producing the compound from simple precursors under optimized conditions .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-mediated | 83 | Toluene at 120 °C for 24 h |
| Traditional reflux | Varies | Depends on solvent used |
Case Studies
3.1 Case Study: RORγt Inhibition
In a study focusing on the RORγt pathway, a novel analogue derived from this compound was evaluated for its pharmacokinetic profile and biological activity. The compound exhibited an IC50 value of 41 nM against RORγt transcriptional activity and demonstrated favorable stability in human liver microsomes. This positions it as a strong candidate for further development in treating inflammatory diseases .
3.2 Case Study: Cancer Therapeutics
Another investigation into the anticancer properties of triazolo compounds revealed that derivatives effectively inhibited cellular proliferation in various cancer cell lines through AXL inhibition mechanisms. The study emphasized their potential as therapeutic agents for multiple cancer types due to their ability to disrupt key signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for retinoic acid-related orphan receptor gamma, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular processes. As an inhibitor of prolyl hydroxylase domain-containing protein 1, it prevents the hydroxylation of hypoxia-inducible factors, thereby affecting cellular responses to hypoxia .
Comparison with Similar Compounds
Core Scaffold Variations :
- [1,2,4]Triazolo[1,5-a]pyrimidines: These derivatives replace the pyridine ring with a pyrimidine ring, as seen in 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. They are synthesized via multi-component Biginelli-like reactions and exhibit antiproliferative activity .
- Pyrazolo[1,5-a]pyridines : These compounds, such as pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine, are synthesized via reactions involving heterocyclic amines and diazonium salts. Their structural diversity supports applications in antimicrobial and anticancer research .
Substituent Effects :
Physicochemical Properties
- Lipophilicity : Methyl groups in 2,6-dimethyl derivatives likely increase logP compared to polar substituents (e.g., carboxamides or nitro groups). For example, 2,7-dimethyl-6-nitro analogs have a predicted pKa of 1.76, indicating enhanced solubility in acidic environments .
- Synthetic Accessibility : Microwave-mediated synthesis (e.g., catalyst-free methods for 1,2,4-triazolo[1,5-a]pyridines) offers rapid, eco-friendly routes , but 2,6-dimethyl derivatives may require tailored conditions due to steric effects.
Biological Activity
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Inverse Agonism : It acts as an inverse agonist for retinoic acid-related orphan receptor gamma (RORA), modulating gene expression and cellular processes.
- Enzyme Inhibition : It inhibits prolyl hydroxylase domain-containing protein 1 (PHD1), affecting hypoxia-inducible factors and cellular responses to hypoxia.
- Janus Kinase Inhibition : The compound has demonstrated inhibitory effects on Janus kinases 1 and 2 (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and immune responses.
The mechanism of action involves binding to specific receptors and enzymes:
- As an inverse agonist , it binds to RORA, leading to decreased receptor activity and subsequent downregulation of target genes.
- By inhibiting PHD1 , it prevents the hydroxylation of hypoxia-inducible factors (HIFs), stabilizing them and enhancing their activity under low oxygen conditions.
- The inhibition of JAKs interferes with the JAK-STAT signaling pathway, which is pivotal in the regulation of immune responses and hematopoiesis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | Enzyme inhibition and receptor modulation | Different ring fusion pattern |
| 1,2,4-Triazolo[1,5-c]pyrimidines | Similar applications in medicinal chemistry | Variations in substitution patterns |
| 5-(6-methylpyridin-2-yl)-1H-imidazoles | Selective inhibitors for TGF-β type I receptor kinase | Higher potency and selectivity |
The distinct substitution pattern of this compound contributes to its specific biological activities compared to these related compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that derivatives containing the triazolo-pyridine scaffold showed potent inhibition against TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM. This suggests potential as an oral cancer immunotherapeutic agent .
- Antimicrobial Activity : Research indicates that copper(II) complexes derived from triazolopyridine derivatives exhibit significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. These complexes showed low toxicity towards normal cells while effectively inhibiting biofilm formation .
Q & A
What are the common synthetic routes for 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence product purity?
Answer:
The synthesis typically involves cyclization of hydrazone precursors with electrophilic reagents. For example, hydrazone derivatives react with arylidenemalononitriles or aliphatic aldehydes in ethanol under basic catalysis (e.g., piperidine) to form triazolo[1,5-a]pyridine cores . Reaction time (3–5 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1 molar ratio of hydrazone to aldehyde) are critical for minimizing byproducts. Impurities often arise from incomplete cyclization, detectable via TLC monitoring .
How can reaction conditions be optimized to improve yields of 2,6-dimethyl derivatives during cyclization?
Answer:
Optimization involves:
- Catalyst screening : Piperidine vs. DBU for base-catalyzed cyclization (piperidine favors fewer side reactions) .
- Temperature control : Reflux in ethanol (80°C) enhances kinetics without decomposition .
- Solvent selection : Polar aprotic solvents (DMF) improve solubility of hydrophobic intermediates but may require post-reaction purification .
Yields >70% are achievable with precise stoichiometry and inert atmospheres to prevent oxidation .
What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Methyl protons at δ 2.1–2.3 ppm (singlet) and pyridine/triazole carbons at δ 145–160 ppm .
- IR : Absence of NH stretches (~3200 cm⁻¹) confirms cyclization; C≡N/C=O stretches (2210–1680 cm⁻¹) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for derivatives) confirm molecular weight .
How can researchers resolve ambiguous spectral data for triazolo[1,5-a]pyridine derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., methyl vs. aromatic protons) .
- X-ray crystallography : Defines regiochemistry in cases of positional isomerism (e.g., methyl vs. bromo substitution) .
- Computational modeling : DFT calculations predict chemical shifts and verify tautomeric forms .
What in vitro assays are suitable for evaluating the antimicrobial activity of 2,6-dimethyl-triazolo[1,5-a]pyridines?
Answer:
- Agar dilution method : Determines MICs against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) .
- Broth microdilution : Assess fungal inhibition (e.g., C. albicans) with IC50 values .
- Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects over 24 hours .
How should discrepancies in bioactivity data between 2,6-dimethyl derivatives and brominated analogs be analyzed?
Answer:
- Structural comparisons : Bromine’s electronegativity may enhance target binding (e.g., enzyme active sites) vs. methyl’s steric effects .
- Solubility testing : Brominated analogs often show lower aqueous solubility, affecting bioavailability .
- Enzyme inhibition assays : Compare IC50 values for targets like kinases or adenosine receptors to identify substituent-specific trends .
What role does the methyl group at positions 2 and 6 play in modulating biological activity?
Answer:
- Steric effects : Methyl groups restrict rotational freedom, potentially improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Electron donation : Methyl enhances electron density on the triazole ring, altering π-π interactions with aromatic residues in proteins .
- Comparative SAR : Methyl derivatives often show reduced cytotoxicity compared to halogenated analogs, balancing potency and safety .
What techniques are used to study the interaction of 2,6-dimethyl-triazolo[1,5-a]pyridines with biological targets?
Answer:
- Molecular docking : Predicts binding modes to receptors (e.g., VEGFR-2 or JAK kinases) using software like AutoDock .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics (kon/koff) .
What challenges arise when scaling up the synthesis of 2,6-dimethyl-triazolo[1,5-a]pyridines?
Answer:
- Catalyst recovery : Homogeneous catalysts (e.g., CuI) require costly separation; heterogeneous alternatives (e.g., Cu/C) are being explored .
- Exothermicity control : Large-scale cyclization risks thermal runaway; jacketed reactors with cooling loops are essential .
- Purification : Column chromatography is impractical; recrystallization or distillation must be optimized for high throughput .
How should researchers address contradictory solubility data reported for 2,6-dimethyl-triazolo[1,5-a]pyridines?
Answer:
- Solvent polarity testing : Compare solubility in DMSO (high) vs. water (low) to establish logP values .
- pH-dependent studies : Assess ionization in buffered solutions (pH 1–10) to identify protonation sites affecting solubility .
- Co-solvent screening : Use PEG or cyclodextrins to enhance aqueous solubility for in vivo assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
